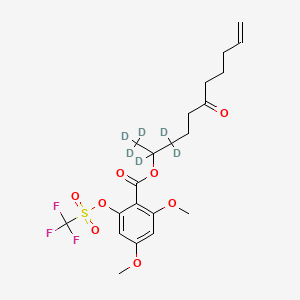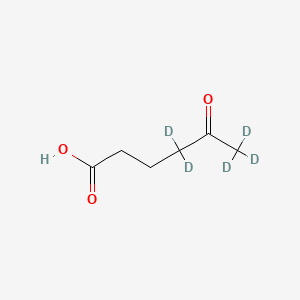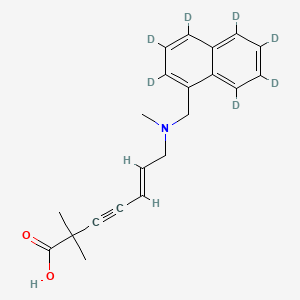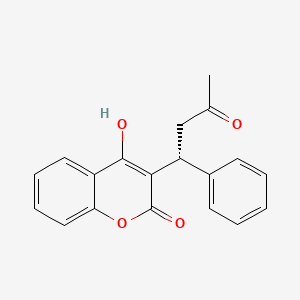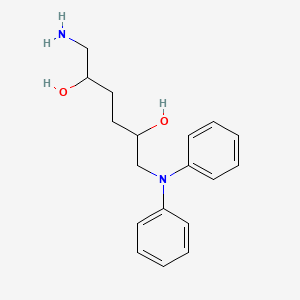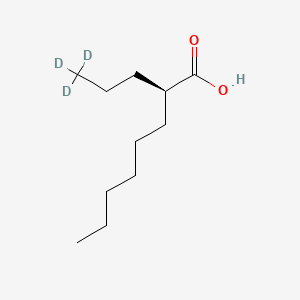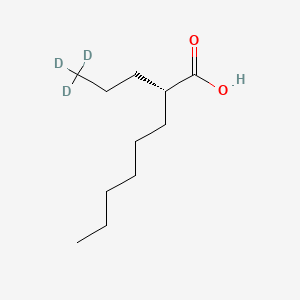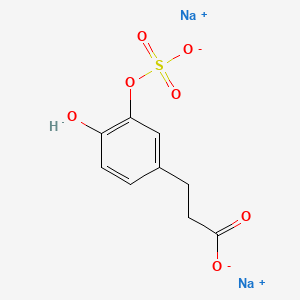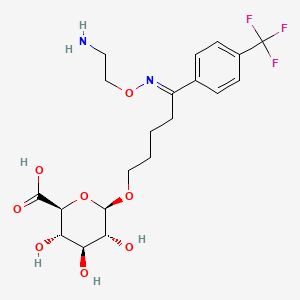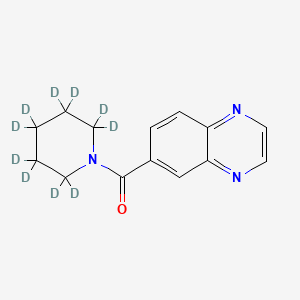
Ampalex-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampalex-d10, also known as 1-(6-Quinoxalinylcarbonyl)piperidine-d10, is a deuterated form of Ampalex (CX-516). It is a positive allosteric modulator at AMPA receptors, which are a type of ionotropic glutamate receptor. This compound is primarily used in research settings to study the modulation of AMPA receptors and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampalex-d10 involves the incorporation of deuterium atoms into the piperidine ring of Ampalex. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available quinoxaline derivatives.
Deuteration: The piperidine ring is deuterated using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Coupling Reaction: The deuterated piperidine is then coupled with the quinoxaline derivative through a carbonylation reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of piperidine using deuterium gas in a controlled environment.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Final Coupling: The purified deuterated piperidine is then coupled with the quinoxaline derivative to produce this compound in bulk
化学反応の分析
Types of Reactions
Ampalex-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxide derivatives.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Various substituted quinoxaline derivatives.
科学的研究の応用
Ampalex-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of AMPA receptors.
Biology: Employed in studies to understand the modulation of synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder.
Industry: Utilized in the development of new pharmacological agents targeting AMPA receptors .
作用機序
Ampalex-d10 exerts its effects by binding allosterically to AMPA receptors, enhancing their response to glutamate. This positive modulation increases the ion flow through the receptor channels, leading to enhanced synaptic transmission and plasticity. The primary molecular targets are the AMPA receptors, and the pathways involved include the glutamatergic signaling pathways .
類似化合物との比較
Ampalex-d10 is compared with other similar compounds such as:
CX-516: The non-deuterated form of Ampalex, which has similar modulatory effects on AMPA receptors but lacks the stability provided by deuteration.
CX-546: Another AMPA receptor modulator with a different chemical structure but similar pharmacological effects.
CX-614: A more potent AMPA receptor modulator with a longer half-life compared to this compound
特性
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-YRRFPNITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)

